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Compound of Interest

Compound Name: 2-Chloro-4-nitropyridin-3-amine

Cat. No.: B1523544 Get Quote

A Senior Application Scientist's Guide to 2-Amino-4-chloro-3-nitropyridine

Introduction and Strategic Context
Substituted pyridines are foundational scaffolds in modern drug discovery, prized for their ability

to engage in critical hydrogen bonding and other interactions within the active sites of biological

targets.[1] Among these, chloro-nitro-aminopyridines stand out as exceptionally versatile

trifunctional building blocks. Their strategic arrangement of activating and reactive groups

permits a logical and sequential introduction of molecular diversity, making them invaluable

starting points for the synthesis of compound libraries targeting a range of therapeutic areas.[2]

While various isomers of this scaffold exist, public data on 2-Chloro-4-nitropyridin-3-amine is

limited. Therefore, this guide will focus on its closely related and well-documented isomer, 2-

Amino-4-chloro-3-nitropyridine (CAS: 6980-08-1). The principles of reactivity, synthetic

strategies, and protocols detailed herein are directly applicable and transferable, providing a

robust framework for researchers working with this class of compounds. This molecule is a key

intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, with notable

applications in the development of kinase inhibitors and other bioactive agents.[3][4]
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Before commencing any experimental work, a thorough understanding of the reagent's

properties and safety requirements is mandatory.

Table 1: Physicochemical Properties of 2-Amino-4-chloro-3-nitropyridine

Property Value Reference(s)

CAS Number 6980-08-1 [3]

Molecular Formula C₅H₄ClN₃O₂ [3]

Molecular Weight 173.56 g/mol N/A

Appearance
Bright Yellow Needles /

Powder
[3]

Melting Point 174-176°C [5]

Solubility
Soluble in DMF, DMSO, Hot

Ethanol, Ethyl Acetate
[3][5]

Storage
Long-term storage at -20°C is

recommended.
[5]

Safety & Handling:

2-Amino-4-chloro-3-nitropyridine is a hazardous substance and must be handled with

appropriate precautions.

Hazard Profile: The compound is harmful if swallowed, in contact with skin, or inhaled. It

causes skin and serious eye irritation and may cause respiratory irritation.[6]

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including a

lab coat, chemical safety goggles conforming to EN166 standards, and chemical-resistant

gloves.[7][8]

Handling: All manipulations should be performed in a certified chemical fume hood to avoid

inhalation of dust or vapors.[6][9] Minimize dust generation.[7] Ensure eyewash stations and

safety showers are readily accessible.[7]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Reactivity and Mechanistic Rationale
The synthetic utility of 2-Amino-4-chloro-3-nitropyridine stems from the distinct electronic

properties of its three functional groups, which allow for a series of predictable and high-

yielding transformations.

Nucleophilic Aromatic Substitution (SNAr) at C4: The pyridine ring is inherently electron-

deficient. This effect is powerfully amplified by the strong electron-withdrawing nitro group (-

NO₂) at the C3 position. This activation renders the C4 position, bearing the chlorine atom,

highly electrophilic and susceptible to attack by nucleophiles.[10] The chlorine acts as an

excellent leaving group, facilitating SNAr reactions with a wide range of nucleophiles

(amines, thiols, alcohols) to introduce diversity at this position. This is typically the first and

most crucial reaction performed with this scaffold.[10][11]

Nitro Group Reduction at C3: The nitro group can be selectively reduced to a primary amine.

This transformation is a cornerstone of medicinal chemistry, converting an activating group

into a versatile synthetic handle.[12] The resulting diamine is a key precursor for forming

fused heterocyclic systems (e.g., imidazopyridines) or for introducing new functionalities via

amide bond formation or other amine-specific chemistry.[13][14]

Amine Group Derivatization at C2: The existing amino group at the C2 position can also be

functionalized, though it is often carried through the initial steps and utilized in a later-stage

cyclization reaction.

This multi-faceted reactivity allows for a divergent synthetic approach, where a common core

can be elaborated into a large library of distinct molecules.

Key reactive sites of 2-Amino-4-chloro-3-nitropyridine.

Applications in Medicinal Chemistry
This scaffold is a validated precursor for several classes of biologically active molecules, most

notably kinase inhibitors.

Dual FLT3/Aurora Kinase Inhibitors: 2-Amino-4-chloro-3-nitropyridine is a documented

starting material for the synthesis of potent imidazo[4,5-b]pyridine-based inhibitors of FMS-
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like tyrosine kinase 3 (FLT3) and Aurora kinases.[11][15] These kinases are critical targets in

oncology, particularly for the treatment of Acute Myeloid Leukemia (AML). The synthetic

strategy involves an initial SNAr reaction at the C4 position, followed by reduction of the nitro

group and subsequent cyclization to form the core heterocyclic system.[15]

Other Proliferative Disorders: The derivatives of this compound are implicated in the

development of treatments for various proliferative disorders where Aurora kinase and/or

FLT3 activity is a factor.[3]

Central Nervous System (CNS) Agents: The scaffold has been utilized to fabricate

compounds active in the central nervous system.[3]

Cytotoxic Agents: It serves as an intermediate in the synthesis of compounds like 1-deaza-6-

methylthiopurine ribonucleoside, which exhibits cytotoxic properties.[3]

Experimental Protocols
The following protocols are detailed, self-validating methodologies for the key transformations

of 2-Amino-4-chloro-3-nitropyridine.

This protocol describes the displacement of the C4-chloride, a key step in building kinase

inhibitor scaffolds.[11]
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Start

1. Combine Reagents:
- 2-Amino-4-chloro-3-nitropyridine (1.0 eq)

- Piperazine derivative (1.1 eq)
- K₂CO₃ (2.0 eq)
- Anhydrous DMF

2. Heat Reaction:
- Stir at 80-100 °C

- Monitor by TLC (2-6 h)

3. Aqueous Workup:
- Cool to RT

- Pour into ice water
- Stir until solid precipitates

4. Isolate Product:
- Collect solid by vacuum filtration
- Wash with H₂O, then cold EtOH

5. Dry Product:
- Dry in vacuum oven

End:
Pure Product

Click to download full resolution via product page

Workflow for SNAr Reaction.
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Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add

2-Amino-4-chloro-3-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq).

Solvent & Reagents: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M). Add the

desired piperazine derivative (1.1 eq) to the stirring suspension.

Reaction: Heat the mixture to 80-100 °C. Monitor the reaction's progress by Thin Layer

Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

Workup: Once complete, cool the reaction mixture to room temperature and pour it slowly

into a beaker of ice water with vigorous stirring. A solid product should precipitate.

Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized

water, followed by a small amount of cold ethanol to facilitate drying.

Purification: The product is often of high purity after filtration. If necessary, further purification

can be achieved by recrystallization from ethanol or column chromatography.

Table 2: Representative Data for SNAr Reactions

Nucleophile
Class

Solvent Base Temp (°C)
Typical
Time (h)

Expected
Yield

Secondary

Aliphatic

(e.g.,

Piperazine)

DMF K₂CO₃ 80-100 2-6
Excellent

(>90%)

Primary

Aromatic

(e.g., Aniline)

EtOH Et₃N Reflux 4-12
Good (70-

85%)

Thiol (e.g.,

Thiophenol)
DMF K₂CO₃ 60-80 1-3

Excellent

(>95%)

This protocol details the conversion of the C3-nitro group to a C3-amino group, creating a key

diamino-pyridine intermediate.
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Start

1. Combine Reagents:
- Nitro-pyridine substrate (1.0 eq)

- Iron powder (5.0 eq)
- Acetic Acid (or EtOH/H₂O)

2. Heat Reaction:
- Stir at 80-100 °C

- Monitor by TLC (1-3 h)

3. Remove Iron:
- Cool to RT

- Dilute with EtOH
- Filter through Celite®

4. Neutralize & Extract:
- Concentrate filtrate

- Basify with aq. NaHCO₃

- Extract with EtOAc

5. Dry & Concentrate:
- Dry organic layer (Na₂SO₄)

- Concentrate in vacuo

End:
Pure Diamine

Click to download full resolution via product page

Workflow for Nitro Group Reduction.

Methodology:
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Setup: In a round-bottom flask, suspend the 4-substituted-2-amino-3-nitropyridine (from

Protocol 1) (1.0 eq) and iron powder (5.0 eq) in glacial acetic acid or a mixture of ethanol and

water.[16][17]

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction is often

exothermic. Monitor by TLC for the disappearance of the yellow starting material (typically 1-

3 hours).

Workup: Cool the reaction to room temperature and dilute with ethanol or ethyl acetate

(EtOAc). Filter the mixture through a pad of Celite® to remove the iron salts, washing the

pad with additional solvent.

Isolation: Concentrate the filtrate under reduced pressure. To the residue, add EtOAc and

carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate

(NaHCO₃) until effervescence ceases.

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the

aqueous layer two more times with EtOAc.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate in vacuo to yield the desired diamine product, which can be used in the next

step without further purification.

Conclusion
2-Amino-4-chloro-3-nitropyridine is a powerful and versatile building block in medicinal

chemistry. Its well-defined reactivity allows for a logical and efficient approach to the synthesis

of complex molecular architectures. By following a sequence of nucleophilic aromatic

substitution followed by nitro group reduction, researchers can rapidly generate diverse

diamino-pyridine intermediates, which are ideal precursors for libraries of kinase inhibitors and

other potential therapeutic agents. The protocols and data provided in this guide offer a solid

foundation for any scientist looking to exploit the rich chemistry of this valuable scaffold.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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